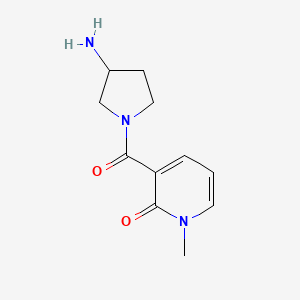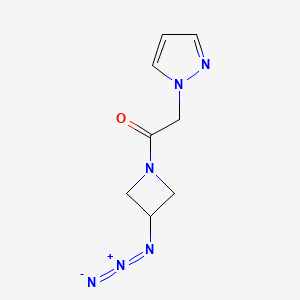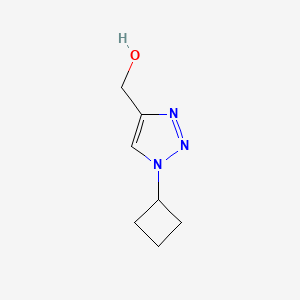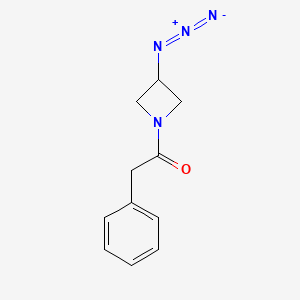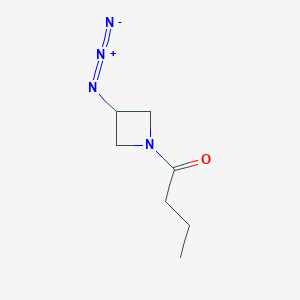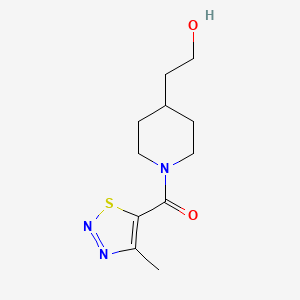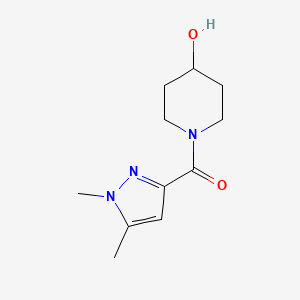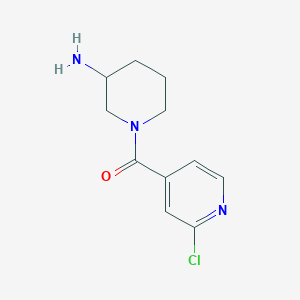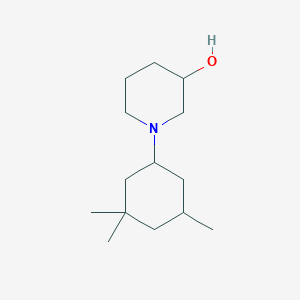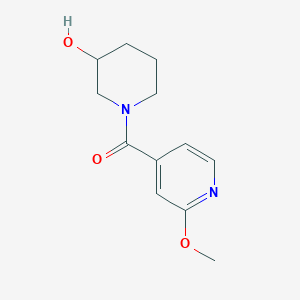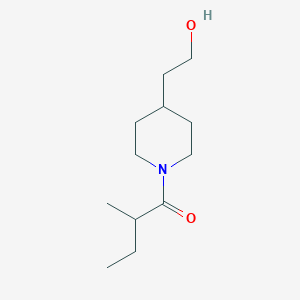
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as 3-azidoazetidine-2-chlorophenyl ethanone (AACE), is an organic compound used in a variety of scientific research applications. AACE is a heterocyclic compound composed of nitrogen, oxygen, and carbon atoms. It has a wide range of applications in organic synthesis, drug discovery, and biochemistry. AACE is a valuable tool in the study of biochemical and physiological processes due to its ability to act as a catalyst in a variety of reactions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- 1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one and its derivatives are synthesized for various pharmacological applications. For instance, studies have shown that compounds similar to this chemical structure have been prepared and evaluated for their antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Furthermore, these compounds are synthesized and characterized for their potential antimicrobial activities, often focusing on the synthesis of azetidin-2-one based derivatives (Shah et al., 2014).
Heme Oxygenase Inhibition
- The compound and its derivatives have been studied for their potential in inhibiting heme oxygenases (HO-1 and HO-2), enzymes involved in the catabolism of heme. This inhibition suggests potential therapeutic applications, particularly because certain derivatives have shown very potent inhibition toward both isozymes and exhibit a modest selectivity index in favor of one of the isozymes (Roman et al., 2010).
Anti-Inflammatory and Analgesic Properties
- Some derivatives of 1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies provide valuable insights into the therapeutic potential of these compounds, comparing their efficacy to standard drugs like indomethacin (Sharma et al., 2013).
Enzyme Catalysis and Click Chemistry
- The compound's derivatives are used in enzymatic synthesis and click chemistry to produce optically pure compounds with potential biological activity. This indicates its relevance in the synthesis of beta-adrenergic receptor blocker analogues and reflects the versatility of its chemical structure in medicinal chemistry (Ankati et al., 2008).
Magnetic Properties in Material Science
- Some studies focus on the magnetic properties of azetidin-2-one derivatives, particularly in forming chain compounds that exhibit antiferromagnetic interactions. These findings are significant for material sciences and the development of new magnetic materials (Song et al., 2014).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-10-4-2-1-3-8(10)5-11(17)16-6-9(7-16)14-15-13/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZQMCHLUZSDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



